![molecular formula C₁₆H₁₄N₄O₆ B017154 Diacetyl-3,3'-dinitrobenzidine CAS No. 6378-90-1](/img/structure/B17154.png)
Diacetyl-3,3'-dinitrobenzidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Diacetyl-3,3'-dinitrobenzidine involves various chemical reactions and methodologies. For example, the synthesis of polyimides derived from diamine monomers, including those containing nitrobenzene units, typically involves a multi-step process starting from base aromatic or heteroaromatic compounds. These processes may include acylation, nitration, and reduction steps, followed by polycondensation with dianhydrides to form polyimides (Zhang et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to Diacetyl-3,3'-dinitrobenzidine can be complex, with various functional groups influencing their chemical behavior. X-ray diffraction studies and molecular modeling are common techniques used to elucidate their structures. These studies reveal the arrangement of atoms within the molecule and how this influences their properties and reactivity (Akila et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include coordination with metal ions, forming complexes with specific geometries and properties. The reactivity of these compounds can be influenced by the presence of functional groups, such as nitro groups, which can participate in electron transfer reactions. The formation of coordination polymers and complexes is a significant area of study, revealing insights into the chemical behavior of these compounds under various conditions (Pedireddi & Varughese, 2004).
Scientific Research Applications
- It is utilized in synthesizing 4-aminopyrazolo[3,4-d]pyrimidine derivatives from 5-acetyl-6-amino-4-methylsulfanylpyrimidines (Komkov et al., 2012).
- It plays a role in the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers (Wang & Wu, 2003).
- Diacetyl-3,3'-dinitrobenzidine is involved in producing poly(2,2'-arylene-4,4'-bis(4-alkylquinolines))s with adjustable photophysical, redox, and electroluminescent properties (Tonzola et al., 2005).
- It contributes to the electrochemical reduction process, leading to the formation of 2,3′-dinitrosobenzidine (Aravamuthan et al., 1985).
- It is significant in explaining the low pK value of 2,3'-dinitrobenzidine due to the electron-draining nature of the nitrogroup and intramolecular hydrogen bonding (Aravamuthan et al., 1982).
- The compound is relevant in studying the reaction mechanism and formation of 3,5-diacetyl-1,4-dihydrolutidine in aqueous solutions (Teramae & Maruo, 2013).
- Its electrochemical reduction in buffered aqueous methanol involves a ten-electron transfer and the existence of a nitroso intermediate (Aravamuthan et al., 1989).
Safety and Hazards
While specific safety and hazard information for Diacetyl-3,3’-dinitrobenzidine is not available, it’s important to note that related compounds like diacetyl have been associated with severe respiratory impairment when inhaled . Therefore, appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFDUXNDMUMYHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403553 | |
Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6378-90-1 | |
Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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